![molecular formula C14H15N3O2 B6647619 N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide](/img/structure/B6647619.png)
N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide, commonly known as HC-070, is a potent and selective inhibitor of the voltage-gated potassium channel Kv7.2/7.3. This compound has been extensively studied in recent years for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
HC-070 works by selectively inhibiting the Kv7.2/7.3 potassium channels, which are widely expressed in the brain and play a crucial role in regulating neuronal excitability. By blocking these channels, HC-070 reduces the firing of neurons, thereby reducing seizures and other neurological symptoms.
Biochemical and Physiological Effects:
HC-070 has been found to have several biochemical and physiological effects. It has been shown to reduce the excitability of neurons, increase the threshold for action potential firing, and reduce the release of neurotransmitters such as glutamate and GABA. HC-070 has also been found to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in various neurological disorders.
Advantages and Limitations for Lab Experiments
HC-070 has several advantages for lab experiments. It is highly selective and potent, making it an ideal tool for studying the Kv7.2/7.3 potassium channels. It is also stable and can be easily synthesized in large quantities. However, one limitation of HC-070 is that it is not orally bioavailable, and therefore, it must be administered intravenously or via injection.
Future Directions
There are several future directions for research on HC-070. One area of interest is its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective Kv7.2/7.3 inhibitors based on the structure of HC-070. Finally, there is a need for further research on the long-term safety and efficacy of HC-070 in animal models and humans.
Synthesis Methods
HC-070 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 1-hydroxycyclobutylmethylamine, which is then reacted with 2-bromoquinoxaline to produce the desired compound. The final product is purified using various chromatographic techniques to obtain a highly pure and stable form of HC-070.
Scientific Research Applications
HC-070 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia. It has been shown to be highly effective in reducing seizures in animal models of epilepsy and has also been found to have analgesic effects in models of neuropathic pain.
properties
IUPAC Name |
N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13(16-9-14(19)6-3-7-14)12-8-15-10-4-1-2-5-11(10)17-12/h1-2,4-5,8,19H,3,6-7,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUKZMWNIWZNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=NC3=CC=CC=C3N=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.